molecular formula C39H64N6O9S2 B1668500 L-Valinamide, N-(2-(((1,1-dimethylethyl)sulfonyl)methyl)-1-oxo-3-phenylpropyl)-L-histidyl-3-cyclohexyl-L-alanyl-N-butyl-, (R)-, monomethanesulfonate CAS No. 122088-76-0

L-Valinamide, N-(2-(((1,1-dimethylethyl)sulfonyl)methyl)-1-oxo-3-phenylpropyl)-L-histidyl-3-cyclohexyl-L-alanyl-N-butyl-, (R)-, monomethanesulfonate

Cat. No.: B1668500
CAS No.: 122088-76-0
M. Wt: 825.1 g/mol
InChI Key: XXPFSPNMUAZMMO-CRNPUGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cgp 38560 is a potent renin inhibitor.

Properties

CAS No.

122088-76-0

Molecular Formula

C39H64N6O9S2

Molecular Weight

825.1 g/mol

IUPAC Name

(2S)-N-[(2S)-2-amino-3-cyclohexylpropanoyl]-N-[(2S)-2-[[(2R)-2-benzyl-3-tert-butylsulfonylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-2-(butylamino)-3-methylbutanamide;methanesulfonic acid

InChI

InChI=1S/C38H60N6O6S.CH4O3S/c1-7-8-19-41-33(26(2)3)37(48)44(35(46)31(39)21-28-17-13-10-14-18-28)36(47)32(22-30-23-40-25-42-30)43-34(45)29(20-27-15-11-9-12-16-27)24-51(49,50)38(4,5)6;1-5(2,3)4/h9,11-12,15-16,23,25-26,28-29,31-33,41H,7-8,10,13-14,17-22,24,39H2,1-6H3,(H,40,42)(H,43,45);1H3,(H,2,3,4)/t29-,31-,32-,33-;/m0./s1

InChI Key

XXPFSPNMUAZMMO-CRNPUGFUSA-N

SMILES

CCCCNC(C(C)C)C(=O)N(C(=O)C(CC1CCCCC1)N)C(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)C(C)(C)C.CS(=O)(=O)O

Isomeric SMILES

CCCCN[C@@H](C(C)C)C(=O)N(C(=O)[C@H](CC1CCCCC1)N)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H](CC3=CC=CC=C3)CS(=O)(=O)C(C)(C)C.CS(=O)(=O)O

Canonical SMILES

CCCCNC(C(C)C)C(=O)N(C(=O)C(CC1CCCCC1)N)C(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)CS(=O)(=O)C(C)(C)C.CS(=O)(=O)O

Appearance

Solid powder

122088-76-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 38560
CGP 38560A
CGP-38560
CGP-38560A
N-(2-benzyl-3-tert-butylsulfonylpropionyl)-His-Cha-Val-n-butylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valinamide, N-(2-(((1,1-dimethylethyl)sulfonyl)methyl)-1-oxo-3-phenylpropyl)-L-histidyl-3-cyclohexyl-L-alanyl-N-butyl-, (R)-, monomethanesulfonate
Reactant of Route 2
L-Valinamide, N-(2-(((1,1-dimethylethyl)sulfonyl)methyl)-1-oxo-3-phenylpropyl)-L-histidyl-3-cyclohexyl-L-alanyl-N-butyl-, (R)-, monomethanesulfonate
Reactant of Route 3
L-Valinamide, N-(2-(((1,1-dimethylethyl)sulfonyl)methyl)-1-oxo-3-phenylpropyl)-L-histidyl-3-cyclohexyl-L-alanyl-N-butyl-, (R)-, monomethanesulfonate
Reactant of Route 4
L-Valinamide, N-(2-(((1,1-dimethylethyl)sulfonyl)methyl)-1-oxo-3-phenylpropyl)-L-histidyl-3-cyclohexyl-L-alanyl-N-butyl-, (R)-, monomethanesulfonate
Reactant of Route 5
L-Valinamide, N-(2-(((1,1-dimethylethyl)sulfonyl)methyl)-1-oxo-3-phenylpropyl)-L-histidyl-3-cyclohexyl-L-alanyl-N-butyl-, (R)-, monomethanesulfonate
Reactant of Route 6
Reactant of Route 6
L-Valinamide, N-(2-(((1,1-dimethylethyl)sulfonyl)methyl)-1-oxo-3-phenylpropyl)-L-histidyl-3-cyclohexyl-L-alanyl-N-butyl-, (R)-, monomethanesulfonate

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